N,N-Dimethyl-2-methoxyethylamine
Overview
Description
Synthesis Analysis
N,N-Dimethyl-2-methoxyethylamine can be synthesized from Dimethylamine and 1-Bromo-2-methoxyethane . It is also used to synthesize amides by reacting with carboxylic acids .Molecular Structure Analysis
The molecular formula of this compound is C5H13NO . Its molecular weight is 103.16 . The InChI code is 1S/C5H13NO/c1-6(2)4-5-7-3/h4-5H2,1-3H3 .Chemical Reactions Analysis
This compound is involved in the substitution reaction with phosphoimidazolide-activated derivatives of nucleosides . It also reacts with carboxylic acids to synthesize amides .Physical and Chemical Properties Analysis
This compound is a colorless to yellow liquid . It has a boiling point of 64-68 °C . The density is predicted to be 0.827±0.06 g/cm3 . The pKa is predicted to be 8.88±0.28 .Scientific Research Applications
Neuroendocrine Marker Effects
- A study by (Uthaug et al., 2019) examined the effects of a similar compound, 5-methoxy-N,N-dimethyltryptamine, on neuroendocrine markers. They observed significant changes in cortisol levels and IL-6 concentrations, indicating potential applications in studying stress and immune responses.
Metabolism Study in Rat Tissue
- Research by (Sitaram et al., 1987) focused on the metabolism of psychotomimetic indolealkylamines, including N,N-dimethyltryptamine, in rat tissue extracts. This study is relevant for understanding the metabolic pathways and potential applications in pharmacology and toxicology.
Pharmacokinetics Analysis
- A pharmacokinetic study by (Shen et al., 2009) on 5-MeO-DMT provides insight into the analysis and understanding of the pharmacokinetic properties of similar compounds like N,N-Dimethyl-2-methoxyethylamine.
Serotonin Transporter Imaging
- Research by (Houle et al., 2000) involved imaging the serotonin transporter, utilizing compounds with similarities to this compound. This study is significant for understanding the interaction with serotonin receptors and potential applications in neuroscience.
In Vivo Metabolism in Rats
- Another study by (Sitaram et al., 1987) on the in vivo metabolism of similar compounds in rats highlights the importance of understanding the metabolic fate of these substances, which is crucial for their application in biological and medical research.
Toxicology Study
- A toxicology study by (Poklis et al., 2014) on 4-bromo-2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]-benzeneethanamine (25B-NBOMe), closely related to this compound, provides insights into the detection and analysis of similar compounds in cases of intoxication.
Optoelectronic Device Applications
- A study by (Wu et al., 2019) on the synthesis and characterization of novel triarylamine derivatives with dimethylamino substituents indicates potential applications of this compound in the development of optoelectronic devices.
Safety and Hazards
Mechanism of Action
Target of Action
N,N-Dimethyl-2-methoxyethylamine, also known as N,N-Dimethyltryptamine (DMT), is a naturally occurring psychedelic compound . It primarily targets the sigma-1 receptor , which plays a crucial role in tissue protection, regeneration, and immunity .
Mode of Action
DMT interacts with the sigma-1 receptor as its natural ligand . This interaction triggers a series of biochemical reactions that lead to various physiological effects.
Biochemical Pathways
DMT is metabolized by the enzyme monoamine oxidase (MAO) . MAO has two isoforms, MAO-A and MAO-B, and they perform the oxidation of various monoamines by their flavin adenine dinucleotide (FAD) cofactor . The oxidation of DMT by MAO is a crucial step in its metabolic pathway .
Result of Action
The interaction of DMT with the sigma-1 receptor leads to a range of effects at the molecular and cellular levels. These effects include tissue protection, regeneration, and immunity enhancement . The exact molecular and cellular effects of dmt’s action are still under investigation .
Properties
IUPAC Name |
2-methoxy-N,N-dimethylethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO/c1-6(2)4-5-7-3/h4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMVFITKXZCNKSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00338193 | |
Record name | N,N-Dimethyl-2-methoxyethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00338193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3030-44-2 | |
Record name | 2-Methoxy-N,N-dimethylethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3030-44-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N-Dimethyl-2-methoxyethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00338193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-methoxyethyl)dimethylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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